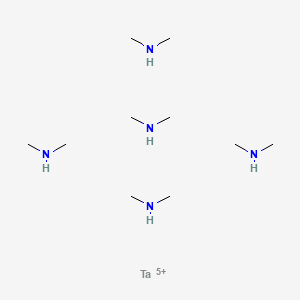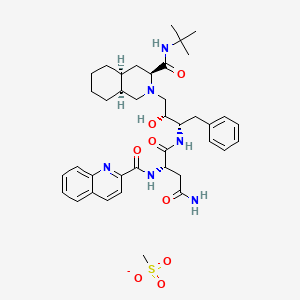
N-methylmethanamine;tantalum(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylmethanamine;tantalum(5+): is a compound that combines the organic molecule N-methylmethanamine with the metal ion tantalum in its +5 oxidation state. N-methylmethanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. Tantalum is a transition metal known for its high melting point, corrosion resistance, and use in electronics and medical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylmethanamine: can be synthesized by the reaction of formaldehyde and ammonium chloride, followed by reduction with hydrogen gas.
Tantalum(5+): is typically obtained by the reduction of tantalum pentachloride (TaCl₅) with sodium or potassium.
Industrial Production Methods:
N-methylmethanamine: is produced industrially by the reaction of methanol and ammonia over a catalyst.
Tantalum(5+): is produced by the reduction of tantalum pentachloride with sodium in a high-temperature reactor.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylmethanamine can be oxidized to form formaldehyde and ammonia.
Reduction: Tantalum(5+) can be reduced to metallic tantalum using hydrogen gas.
Substitution: N-methylmethanamine can undergo substitution reactions with halogens to form N-methylhalomethanamine.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products:
Oxidation: Formaldehyde and ammonia.
Reduction: Metallic tantalum.
Substitution: N-methylhalomethanamine.
Scientific Research Applications
Chemistry:
Catalysis: N-methylmethanamine is used as a catalyst in organic synthesis.
Material Science: Tantalum is used in the production of high-performance alloys and electronic components.
Biology:
Biomaterials: Tantalum is used in medical implants due to its biocompatibility and corrosion resistance.
Medicine:
Pharmaceuticals: N-methylmethanamine is used in the synthesis of various pharmaceutical compounds.
Industry:
Electronics: Tantalum is used in the production of capacitors and other electronic components.
Mechanism of Action
N-methylmethanamine:
Molecular Targets: N-methylmethanamine acts as a nucleophile in organic reactions, attacking electrophilic centers.
Pathways: It participates in substitution and addition reactions, forming new carbon-nitrogen bonds.
Tantalum(5+):
Molecular Targets: Tantalum(5+) acts as a Lewis acid, accepting electron pairs from donor molecules.
Pathways: It participates in coordination chemistry, forming complexes with various ligands.
Comparison with Similar Compounds
Dimethylamine: Similar to N-methylmethanamine but with two methyl groups attached to the nitrogen.
Methanimine: Similar to N-methylmethanamine but with a hydrogen atom instead of a methyl group.
Tantalum(3+): A lower oxidation state of tantalum with different chemical properties.
Uniqueness:
N-methylmethanamine: Its simple structure and reactivity make it a versatile building block in organic synthesis.
Tantalum(5+): Its high oxidation state and ability to form stable complexes make it valuable in catalysis and materials science.
Properties
Molecular Formula |
C10H35N5Ta+5 |
|---|---|
Molecular Weight |
406.37 g/mol |
IUPAC Name |
N-methylmethanamine;tantalum(5+) |
InChI |
InChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5 |
InChI Key |
CPKOUUQDQCLDOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC.CNC.CNC.CNC.CNC.[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)



![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

